Home > Products > Building Blocks P19344 > Ethyl 6-quinolinecarboxylate
Ethyl 6-quinolinecarboxylate - 73987-38-9

Ethyl 6-quinolinecarboxylate

Catalog Number: EVT-293851
CAS Number: 73987-38-9
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 6-Methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate

Compound Description: This compound is a 4-aryloxy-quinoline 3-ester unexpectedly formed during the attempted synthesis of a 4-oxo-quinoline 3-ester []. Its formation highlights the impact of quinolone/hydroxyquinoline tautomerism on quinolone synthesis and their pharmacological properties.

Ethyl 3-Chloro-9,11-Dimethoxy Indolo[3,2-c]Quinoline-6-Carboxylate

Compound Description: This compound represents an indolo[3,2-c]quinoline synthesized as a benzo analog of β-carboline, achieved through an oxime ether intermediate [, ].

Ethyl-2-aminobenzothiazole-6-carboxylate

Compound Description: This compound is a key intermediate in synthesizing various Schiff bases and other derivatives []. It is prepared from 4-aminobenzoic acid via esterification, thiourea formation, and oxidative cyclization.

N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides

Compound Description: These are a series of pyrido[3,2,1-ij]quinoline-6-carboxanilides synthesized and investigated for their diuretic activity []. These compounds were found to exhibit significant diuretic effects, exceeding even the activity of hydrochlorothiazide in some cases.

Ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate

Compound Description: This compound serves as a key intermediate in synthesizing Prulifloxacin (NM441), a novel tricyclic quinolone antibacterial agent [].

1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)-quinoline-3-carboxylic Acid

Compound Description: This compound represents a new fluorinated oxacin derivative synthesized and found to exhibit high broad-spectrum antibacterial activity []. Its activity significantly surpasses unfluorinated counterparts like nalidixic acid and is even slightly superior to enoxacin.

Ethyl 6-methyl-4-(naphthalen-2-yloxy)quinoline-3-carboxylate (9a)

Compound Description: Identified as a potential Plasmodium N-Myristoyltransferases (NMTs) inhibitor []. Demonstrated in vitro anti-plasmodial activity with an IC50 of 6.58 µM against the Pf3D7 line.

9-Cyclopropyl-4-fluoro-6-oxo-6,9-dihydro-(1,2,5)thiadiazolo[3,4-h]quinoline-7-carboxylic Acid

Compound Description: This compound belongs to a new class of antibacterial agents structurally related to fluoroquinolones []. It displays potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, even at low concentrations (0.015 µg/mL).

Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate

Compound Description: This compound exemplifies a substituted quinoline carboxylate ester []. Its crystal structure reveals a planar quinoline ring system with the phenyl and carboxylate groups adopting dihedral angles relative to the quinoline core.

6-Bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic Acid Ethyl Ester

Compound Description: This compound is a synthesized indole derivative []. Its preparation involves a multi-step process starting from 5-acetyl-1,2-dimethylindole-3-carboxylate using bromine and a catalyst.

Methyl 5-methoxy-4,5-dihydroindolo[4,3-f,g]quinoline-9-carboxylate

Compound Description: This compound is an unexpected product obtained from the reaction of ethyl 6-formyl-5-(1H-indol-4-yl)pyridine-3-carboxylate with sodium methoxide or sodium hydroxide in methanol []. Its formation, termed a “derailment product,” highlights the potential for unexpected reactions and byproducts in organic synthesis.

Ethyl 2-chloro-6-methylquinoline-3-carboxylate

Compound Description: This compound exemplifies a substituted quinoline carboxylate ester []. Its crystal structure reveals interactions between molecules via aromatic π–π stacking, suggesting potential influences on its solid-state packing and properties.

6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic Acid

Compound Description: This compound represents a novel tricyclic system synthesized from 6-amino-1-ethyl-4-oxoquinoline-3-carboxylic ester via a multi-step process [].

Ethyl 4-(4-acetoxy-phenyl)-3-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate

Compound Description: This compound belongs to esters of tetrahydropyrimidine-carboxylic acids and was synthesized in a two-step process [].

Overview

Ethyl 6-quinolinecarboxylate is a chemical compound characterized by a quinoline ring with an ethyl carboxylate group at the 6-position. Its molecular formula is C12H11NO2C_{12}H_{11}NO_2, and it has a molecular weight of approximately 201.22 g/mol. This compound is classified as a heterocyclic aromatic compound due to the presence of the quinoline structure, which consists of a fused benzene and pyridine ring. Ethyl 6-quinolinecarboxylate is significant in various fields, including medicinal chemistry and organic synthesis, due to its diverse biological activities and potential applications.

Source and Classification

Ethyl 6-quinolinecarboxylate can be sourced from various chemical suppliers and databases, such as PubChem and BenchChem. It is classified under the category of quinoline derivatives, which are known for their pharmacological properties. The compound's unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Synthesis Analysis

Methods

The synthesis of ethyl 6-quinolinecarboxylate typically involves the esterification of 6-quinolinecarboxylic acid with ethanol. This reaction can be performed under acidic conditions, often using sulfuric acid as a catalyst to facilitate the ester formation.

Technical Details

  1. Reagents: The primary reagents include 6-quinolinecarboxylic acid and ethanol.
  2. Conditions: The reaction is generally conducted at elevated temperatures (reflux) to enhance the reaction rate.
  3. Yield: The yield can vary based on the reaction conditions, but typical yields range from moderate to high when optimized.
Molecular Structure Analysis

Structure

The molecular structure of ethyl 6-quinolinecarboxylate features:

  • A quinoline core (a bicyclic structure)
  • An ethyl carboxylate group attached at the 6-position

Data

  • InChI: InChI=1S/C12H11NO2/c1-2-15-12(14)10-5-6-11-9(8-10)4-3-7-13-11/h3-8H,2H2,1H3
  • InChI Key: SVHHAAQTOHCWJX-UHFFFAOYSA-N
Chemical Reactions Analysis

Ethyl 6-quinolinecarboxylate can undergo several chemical reactions:

  1. Ester Hydrolysis: Under acidic or basic conditions, it can revert to its corresponding acid and alcohol.
  2. Nucleophilic Substitution: The compound can react with nucleophiles, leading to various substituted derivatives.
  3. Condensation Reactions: It can participate in condensation reactions with other organic compounds to form more complex structures.

These reactions are crucial for its functionalization in organic synthesis.

Mechanism of Action

Process

The mechanism of action for ethyl 6-quinolinecarboxylate primarily involves:

  1. Nucleophilic Attack: The carboxylate group can act as an electrophile, facilitating nucleophilic attack by various reactants.
  2. Electrophilic Substitution: The quinoline ring allows for electrophilic substitution reactions, which are essential for modifying the compound's biological activity.

Data

Quinoline derivatives like ethyl 6-quinolinecarboxylate have been shown to exhibit a range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ethyl 6-quinolinecarboxylate typically appears as a pale yellow solid or off-white powder.
  • Odor: It possesses a characteristic odor.

Chemical Properties

  • Solubility: It is generally soluble in organic solvents such as ethanol and dichloromethane but may have limited solubility in water.
  • Stability: The compound's stability can be influenced by environmental factors such as temperature and pH.
Applications

Ethyl 6-quinolinecarboxylate finds applications in various scientific fields:

  1. Medicinal Chemistry: Due to its bioactive properties, it is explored for potential therapeutic applications against cancer and infectious diseases.
  2. Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  3. Biochemical Research: Its interactions with enzymes and proteins make it useful in studying biochemical pathways and mechanisms.
Introduction to Ethyl 6-Quinolinecarboxylate in Contemporary Research

Ethyl 6-quinolinecarboxylate (C₁₂H₁₁NO₂; CAS 73987-38-9) is a yellowish liquid with a strong odor, characterized by a boiling point of 328.3°C and a density of 1.175 g/cm³ . This compound features an ethyl ester group appended to the 6-position of the quinoline heterocycle, a structural motif that enhances its versatility as a synthetic intermediate. Its molecular weight of 201.22 g/mol and refractive index of 1.6 reflect moderate polarity, facilitating solubility in common organic solvents . As a privileged scaffold in medicinal and materials chemistry, quinoline derivatives exhibit diverse bioactivities, positioning ethyl 6-quinolinecarboxylate at the nexus of drug discovery and advanced material innovation.

Table 1: Fundamental Chemical Characteristics of Ethyl 6-Quinolinecarboxylate

PropertyValue
Molecular FormulaC₁₂H₁₁NO₂
Molecular Weight201.22 g/mol
Boiling Point328.3°C (760 mmHg)
Density1.175 g/cm³
Flash Point152.4°C
Refractive Index1.60
Vapor Pressure0.000191 mmHg (25°C)

Historical Context and Discovery of Quinolinecarboxylate Derivatives

The discovery of quinolinecarboxylates traces back to antimalarial research in the mid-20th century. Nalidixic acid (a 1,8-naphthyridine derivative) emerged in 1962 as an antibacterial agent derived from chloroquine synthesis byproducts, establishing the foundational role of the carboxylated N-heterocycle in bioactive molecules . Early routes to ethyl quinolinecarboxylates relied on classical methods like the Pfitzinger reaction, where isatin derivatives undergo ring-opening and condensation with acetophenones under harsh conditions (e.g., strong bases, >100°C) [1] [3]. This method yielded ethyl 4-quinolinecarboxylates but faced limitations in regioselectivity for C6-substituted variants.

A significant advancement occurred in 2015 with the development of a Rh(II)-catalyzed cyclopropanation-ring expansion cascade. This method enabled direct synthesis of ethyl quinoline-3-carboxylates from indoles and halodiazoacetates under mild conditions (room temperature, Rh₂(esp)₂ catalyst), achieving yields up to 98% [5]. While not specific to the 6-isomer, this methodology underscored the potential for transition-metal catalysis in diversifying quinoline carboxylate access. Ethyl 6-quinolinecarboxylate itself emerged as a commercial building block, valued for its applications in pharmaceutical synthesis—notably as a precursor to anti-malarial agents and dyes .

Table 2: Evolution of Quinolinecarboxylate Synthesis Methods

EraMethodConditionsRegioselectivity Challenge
1960s–1980sPfitzinger ReactionStrong base, high temperatureModerate (favors C4-substitution)
1980s–2000sDoebner ModificationAcidic conditions, pyridine catalystImproved for C2/C4
2015–PresentRh(II)-Catalyzed CascadeRT, Rh₂(esp)₂, Cs₂CO₃High (for C3-substitution)

Significance of Substituent Positioning in Quinoline-Based Pharmacophores

The biological and functional profile of quinoline derivatives is exquisitely sensitive to substituent regiochemistry. Ethyl 6-quinolinecarboxylate exemplifies this principle, where the C6-ester group influences electronic distribution, hydrogen-bonding capacity, and three-dimensional conformation:

  • Lactate Dehydrogenase (LDH) Inhibition: Recent virtual screening identified ethyl 4-quinolinecarboxylate-based hybrids as potent inhibitors of human lactate dehydrogenase A (hLDHA), an anticancer target. Derivatives with U-shaped dispositions (e.g., compounds 16a, 18b-d) achieved IC₅₀ ≈1 μM, attributed to optimal positioning of the carboxylate for interactions with catalytic residues (Arg168, His192, Asn137). Crucially, C4-carboxylates outperformed C2/C3 analogues, highlighting the pharmacophoric impact of carboxylate placement [1] [3]. The C6-regioisomer remains underexplored in this context but may offer distinct binding geometries due to altered dipole alignment.

  • Material Science Applications: In ethyl 2-amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate (HPQC), the electron-withdrawing carboxylate at C3 synergizes with donor groups to tune optoelectronic properties. HPQC exhibits blue fluorescence (emission peaks: 466 nm, 492 nm) and a band gap of ~2.9 eV, enabling its use in organic photodiodes (Au/HPQC/p-Si/Al). Replacing the C3-cyano group with carboxylate enhanced charge mobility and film stability [4]. This illustrates how carboxylate positioning modulates donor-acceptor balance in functional materials.

  • Antibacterial SAR Insights: While not directly studied for ethyl 6-quinolinecarboxylate, quinolone antibiotics demonstrate that C6-fluoro and C7-piperazinyl groups are critical for DNA gyrase inhibition. The C6 position’s proximity to the enzymatic binding cleft suggests that ester/acid functionalities here may enable novel interactions or serve as hydrolyzable prodrug moieties .

Table 3: Biological and Functional Outcomes of Quinolinecarboxylate Regiochemistry

Quinoline PositionFunctional GroupObserved ImpactApplication
C4Ethyl carboxylateU-shaped conformation enables hLDHA IC₅₀ ≈1 μM via Arg168 H-bondingAnticancer agents [1] [3]
C6Ethyl carboxylateUncharacterized binding mode; potential for novel NADH-site interactionsUnderexplored
C3 (HPQC derivative)Ethyl carboxylateBand gap ~2.9 eV; fluorescence at 466/492 nm; diode rectification ratio 10³Organic photodiodes [4]
C6 (quinolones)FluoroEssential for topoisomerase IV inhibition; broad-spectrum antibacterial activityAntibiotics

Research Gaps in Ethyl 6-Quinolinecarboxylate’s Mechanistic and Synthetic Exploration

Despite its utility, fundamental gaps persist in understanding and optimizing ethyl 6-quinolinecarboxylate:

  • Synthetic Scalability: Current routes to C6-substituted isomers lack the efficiency of C3/C4 methods. The Pfitzinger reaction affords primarily C4-carboxylates [1] [3], while Rh(II)-catalysis targets C3 [5]. Direct C6-functionalization requires multi-step sequences or costly metal-catalyzed C–H activation. Scalable, regioselective protocols for C6-ester quinolines are urgently needed, particularly using green solvents (e.g., ethanol/water) and energy-efficient techniques like microwave irradiation, which boosted yields in C4-series syntheses [1].

  • Mechanistic Ambiguities in Biological Contexts: Although C4-carboxylates inhibit hLDHA via the "U-shaped" binding motif, the orientation and interactions of C6-carboxylates remain unvalidated experimentally. Computational docking predicts weaker affinity for hLDHA’s active site (S ≥ −7 kcal/mol vs. −9 to −10 kcal/mol for C4 analogues) [3], but enzyme assays are absent. Additionally, its potential as an hLDHB inhibitor or dual inhibitor is unassessed, despite structural similarities to selective agents like 15c and 16d [1].

  • Unexplored Material Properties: The fluorescence quantum yield, electrochemical stability, and charge-transport behavior of ethyl 6-quinolinecarboxylate core derivatives are unquantified. HPQC’s C3-carboxylate exhibits promising optoelectronic traits [4], suggesting C6-isomers merit parallel investigation for organic semiconductors or sensors.

  • Prodrug Potential: The hydrolyzable ethyl ester could enhance cell permeability relative to carboxylic acids, a strategy used in quinolone antibiotics (e.g., levofloxacin) . Hydrolysis kinetics, tissue distribution, and intracellular activation of ethyl 6-quinolinecarboxylate-derived pharmacophores require systematic study.

Table 4: Comparative Analysis of Key Research Gaps

Research GapCurrent StatusUrgencyPotential Approach
Synthetic access to C6-isomerNon-regioselective; requires indirect routesHighPd-catalyzed C–H carboxylation of 6-bromoquinoline
hLDHA inhibition mechanismDocking models only; no enzymatic validationMediumKinetics assays; X-ray crystallography
Optoelectronic characterizationLimited to C3-carboxylates (HPQC)MediumUV/fluorescence spectroscopy; DFT calculations
Prodrug conversion kineticsUnreported for any quinolinecarboxylateLowHPLC monitoring in plasma/liver microsomes

Concluding Remarks

Ethyl 6-quinolinecarboxylate occupies a distinctive yet underexplored niche within quinoline chemistry. Its historical synthesis via classical methods contrasts with modern catalytic strategies that prioritize other regioisomers, leaving C6-selective routes underdeveloped. The positional influence of its ethyl ester group offers untapped potential—both in targeting metabolic enzymes like hLDHA with novel binding modes and in advancing organic electronics through tailored donor-acceptor architectures. Bridging these gaps demands interdisciplinary collaboration, leveraging computational predictive models, sustainable catalysis, and rigorous mechanistic validation. As synthetic methodologies evolve to address regiochemical challenges, ethyl 6-quinolinecarboxylate may emerge as a cornerstone for next-generation therapeutic and material innovations.

Properties

CAS Number

73987-38-9

Product Name

Ethyl 6-quinolinecarboxylate

IUPAC Name

ethyl quinoline-6-carboxylate

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)10-5-6-11-9(8-10)4-3-7-13-11/h3-8H,2H2,1H3

InChI Key

SVHHAAQTOHCWJX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=C1)N=CC=C2

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.